molecular formula C7H2F10O2 B13114832 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxyhept-4-en-3-one

1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxyhept-4-en-3-one

Cat. No.: B13114832
M. Wt: 308.07 g/mol
InChI Key: UPMKRGUNDWOEBW-UPHRSURJSA-N
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Description

1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxyhept-4-en-3-one is a fluorinated organic compound with the molecular formula C7H2F10O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxyhept-4-en-3-one typically involves the fluorination of hept-4-en-3-one derivatives. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure selective fluorination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxyhept-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions include fluorinated ketones, alcohols, and substituted derivatives, which can be further utilized in various applications.

Scientific Research Applications

1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxyhept-4-en-3-one has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties due to its high fluorine content.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxyhept-4-en-3-one involves its interaction with molecular targets through its fluorinated functional groups. The compound can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biochemical effects.

Comparison with Similar Compounds

  • 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione
  • 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane
  • 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one

Comparison: 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxyhept-4-en-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group at the 5th position. This structural feature imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo selective chemical reactions and its diverse applications make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H2F10O2

Molecular Weight

308.07 g/mol

IUPAC Name

(Z)-1,1,1,2,2,6,6,7,7,7-decafluoro-5-hydroxyhept-4-en-3-one

InChI

InChI=1S/C7H2F10O2/c8-4(9,6(12,13)14)2(18)1-3(19)5(10,11)7(15,16)17/h1,18H/b2-1-

InChI Key

UPMKRGUNDWOEBW-UPHRSURJSA-N

Isomeric SMILES

C(=C(/C(C(F)(F)F)(F)F)\O)\C(=O)C(C(F)(F)F)(F)F

Canonical SMILES

C(=C(C(C(F)(F)F)(F)F)O)C(=O)C(C(F)(F)F)(F)F

Origin of Product

United States

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